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Compound of Interest

Compound Name:
2-(3-Chlorophenoxy)propanoyl

chloride

CAS No.: 4878-14-2

Cat. No.: B2614562 Get Quote

Technical Monograph: 2-(3-
Chlorophenoxy)propanoyl chloride
CAS Number: 4878-14-2 Document Type: Technical Reference & Synthesis Guide Version: 1.0

Executive Summary
2-(3-Chlorophenoxy)propanoyl chloride (CAS 4878-14-2) is a specialized acyl halide

intermediate derived from the phenoxypropionic acid class of herbicides (specifically Cloprop).

As a highly reactive electrophile, it serves as a critical building block in the synthesis of

agrochemicals and pharmaceutical motifs. Its primary utility lies in its ability to introduce the

chiral or racemic 2-(3-chlorophenoxy)propyl moiety into nucleophilic substrates (amines,

alcohols, thiols) via nucleophilic acyl substitution, facilitating the construction of complex esters

and amides with high atom economy.

Chemical Identity & Molecular Data
The following data consolidates physical and chemical identifiers for accurate database

integration and laboratory verification.
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Parameter Data Specification

Chemical Name 2-(3-Chlorophenoxy)propanoyl chloride

CAS Number 4878-14-2

Parent Acid
2-(3-Chlorophenoxy)propionic acid (Cloprop)

[CAS: 101-10-0]

Molecular Formula C₉H₈Cl₂O₂

Molecular Weight 219.06 g/mol

MDL Number MFCD02295755

Appearance
Viscous liquid or low-melting solid (moisture

sensitive)

Solubility
Soluble in DCM, THF, Toluene; Reacts violently

with water

SMILES CC(C(=O)Cl)Oc1cccc(Cl)c1

InChI Key ZTVZDNDXSGIOTQ-UHFFFAOYSA-N

Synthesis & Production Logic
The synthesis of 2-(3-chlorophenoxy)propanoyl chloride is driven by the chlorination of its

parent carboxylic acid. The choice of chlorinating agent is pivotal for purity. While Phosphorus

Pentachloride (

) can be used, Thionyl Chloride (

) is the preferred reagent for research and scale-up due to the volatility of its byproducts (

and

), which simplifies purification.

Mechanistic Pathway (Catalytic Cycle)
The reaction is typically catalyzed by N,N-Dimethylformamide (DMF). DMF reacts with
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to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent electrophile
than thionyl chloride itself. This activates the carboxylic acid, facilitating the formation of the
acyl chloride under milder conditions.
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Figure 1: Catalytic synthesis pathway via Thionyl Chloride activation.

Experimental Protocol: Synthesis & Isolation
Objective: Synthesis of 2-(3-chlorophenoxy)propanoyl chloride from 2-(3-

chlorophenoxy)propionic acid. Scale: 10 mmol basis.

Materials
Precursor: 2-(3-Chlorophenoxy)propionic acid (2.00 g, 10 mmol).

Reagent: Thionyl chloride (1.45 mL, 20 mmol, 2.0 equiv).

Catalyst: N,N-Dimethylformamide (DMF) (2 drops).

Solvent: Toluene (anhydrous, 10 mL) or neat.

Step-by-Step Methodology
Setup: Equip a 50 mL 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser,

and a drying tube (CaCl₂ or

line) to exclude atmospheric moisture.

Charging: Add the carboxylic acid precursor and anhydrous toluene. Stir to

suspend/dissolve.
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Activation: Add 2 drops of dry DMF. Note: DMF acts as a catalyst to form the reactive

chloroiminium species.

Addition: Add thionyl chloride dropwise via syringe over 10 minutes. Caution: Gas evolution (

,

) will occur immediately.

Reaction: Heat the mixture to 70°C (or gentle reflux) for 2–3 hours. Monitor cessation of gas

evolution.[1]

Validation: Aliquot a small sample, quench with methanol, and analyze by TLC or GC-MS

(look for the methyl ester peak to confirm full conversion of acid).

Work-up: Cool the reaction mixture to room temperature.

Purification: Connect the flask to a rotary evaporator. Remove the solvent and excess thionyl

chloride under reduced pressure (40°C bath, <20 mbar).

Note: Use a base trap (NaOH) for the vacuum pump exhaust to neutralize acidic vapors.

Isolation: The resulting residue is the crude acid chloride (typically >95% pure), appearing as

a pale yellow oil or semi-solid. For high-purity applications, perform vacuum distillation

(requires high vacuum <1 mmHg due to high boiling point).

Applications & Reactivity Profile
This acid chloride is a "hard" electrophile, reacting rapidly with nucleophiles. Its reactivity is

modulated by the electron-withdrawing chlorophenoxy group, making the carbonyl carbon

highly susceptible to attack.

Core Transformations
Amidation: Reaction with primary/secondary amines to form bioactive amides.

Esterification: Reaction with alcohols/phenols to generate esters (common in herbicide

prodrug design).
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Friedel-Crafts Acylation: Reaction with aromatics (using

) to synthesize aryl ketones.
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Figure 2: Divergent synthesis applications of the acid chloride core.

Handling & Safety (HSE)
Corrosivity: Causes severe skin burns and eye damage. Hydrolyzes on skin to produce HCl.

Moisture Sensitivity: Reacts violently with water. Store under inert atmosphere

(Argon/Nitrogen) in tightly sealed containers.

Storage: Refrigerate (2–8°C) to prevent slow decomposition or polymerization.

PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory. Handle

only in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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